

Introduction: The Imperative for Unambiguous Characterization

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Compound of Interest

Compound Name: 3-Bromo-4-(methylsulfonyl)benzoic acid

Cat. No.: B1374630

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3-Bromo-4-(methylsulfonyl)benzoic acid is a key chemical intermediate, frequently utilized as a building block in the synthesis of complex organic molecules, particularly in medicinal chemistry.^{[1][2]} Its trifunctional nature—featuring a carboxylic acid, a bromine atom, and a methylsulfonyl group—offers a versatile scaffold for creating novel compounds. Given its role as a foundational precursor, absolute certainty of its structure is paramount for ensuring the integrity of subsequent synthetic steps, meeting regulatory standards, and guaranteeing the reproducibility of research outcomes.

This guide outlines an integrated analytical strategy, combining multiple spectroscopic and crystallographic techniques. This multi-faceted approach ensures that the evidence from each analysis corroborates the others, leading to a single, irrefutable structural assignment.^{[3][4]}

Foundational Analysis: Physicochemical Properties

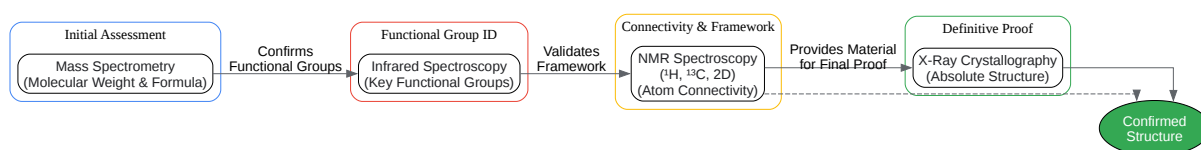
Before embarking on advanced spectroscopic analysis, a review of the compound's fundamental properties provides a critical baseline for expected results.

Property	Value	Source
Molecular Formula	C ₈ H ₇ BrO ₄ S	^{[5][6]}
Molecular Weight	279.11 g/mol	^{[2][5][7]}
Monoisotopic Mass	277.925 g/mol	^[6]

The molecular formula immediately establishes the expected number and types of atoms, which will be validated by mass spectrometry and NMR spectroscopy.

The Elucidation Workflow: A Strategic Overview

The structure elucidation process follows a logical progression from broad characterization to fine-detail confirmation. The workflow is designed to be iterative, with data from initial steps informing the hypotheses tested in later stages.



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Caption: Logical workflow for structure elucidation.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Objective: To verify the molecular weight, deduce the elemental formula via high-resolution mass spectrometry (HRMS), and analyze fragmentation patterns to identify key structural motifs.[8]

Experimental Protocol: Electron Ionization (EI-MS)

- **Sample Preparation:** A minute quantity of the purified solid is introduced into the mass spectrometer via a direct insertion probe.[9]
- **Ionization:** The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

- Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.
- Detection: The abundance of each ion is recorded to generate the mass spectrum.

Data Interpretation: A Self-Validating System

The most critical feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly equal abundance. This results in a characteristic pair of peaks (M and $M+2$) for the molecular ion and any bromine-containing fragments, providing an internal validation of the atom's presence.^[9]

Predicted m/z	Proposed Fragment Ion	Formula	Fragmentation Pathway
278/280	$[\text{M}]^{+\bullet}$ (Molecular Ion)	$[\text{C}_8\text{H}_7\text{BrO}_4\text{S}]^{+\bullet}$	Ionization of the parent molecule. The 1:1 isotopic pattern is definitive for a single bromine atom.
263/265	$[\text{M} - \text{CH}_3]^+$	$[\text{C}_7\text{H}_4\text{BrO}_4\text{S}]^+$	Loss of a methyl radical from the sulfonyl group.
233/235	$[\text{M} - \text{COOH}]^+$	$[\text{C}_7\text{H}_6\text{BrO}_2\text{S}]^+$	Loss of the carboxyl radical, a common fragmentation for benzoic acids.
199	$[\text{M} - \text{Br}]^+$	$[\text{C}_8\text{H}_7\text{O}_4\text{S}]^+$	Loss of the bromine radical.
154/156	$[\text{BrC}_6\text{H}_4]^+$	$[\text{C}_6\text{H}_4\text{Br}]^+$	Cleavage of both the carboxylic acid and methylsulfonyl groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Objective: To rapidly and non-destructively identify the principal functional groups within the molecule based on their characteristic vibrational frequencies.^[10]

Experimental Protocol: KBr Pellet Method

- **Preparation:** A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~200 mg).
- **Pressing:** The mixture is compressed under high pressure in a die to form a transparent or translucent pellet.
- **Analysis:** The pellet is placed in the spectrophotometer's sample holder, and the IR spectrum is recorded.

Data Interpretation: Vibrational Fingerprints

The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of its chemical bonds.

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group Assignment
2500-3300 (broad)	O-H stretch	Carboxylic Acid
~1700	C=O stretch	Carboxylic Acid (carbonyl)
~1300 & ~1150	S=O asymmetric & symmetric stretch	Methylsulfonyl
1450-1600	C=C stretches	Aromatic Ring
800-900	C-H out-of-plane bending	Substituted Benzene
700-750	C-S stretch	Methylsulfonyl

The presence of a very broad absorption in the $2500\text{--}3300\text{ cm}^{-1}$ range, overlapping the C-H stretches, is highly characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. [\[11\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Objective: To provide the most detailed picture of the molecular structure by establishing the carbon-hydrogen framework, atom connectivity, and the chemical environment of each nucleus. [\[3\]\[8\]](#)

Experimental Protocol: Solution-State NMR

- **Sample Preparation:** Approximately 10-20 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- **Data Acquisition:** The sample is placed in the NMR spectrometer, and a series of experiments are run, including 1H NMR, ^{13}C NMR, and often 2D experiments like COSY and HMBC for complex cases.

Predicted 1H NMR Spectrum (in DMSO- d_6)

The substitution pattern on the benzene ring is the central question answered by 1H NMR. The three substituents create a specific electronic environment that dictates the chemical shifts and coupling patterns of the remaining aromatic protons.

- $-COOH$: Electron-withdrawing, deactivating.
- $-SO_2CH_3$: Strongly electron-withdrawing, deactivating.
- $-Br$: Electron-withdrawing (inductive), deactivating.

Proton(s)	Predicted δ (ppm)	Multiplicity	Integration	Rationale
H-2	~8.2	d	1H	Ortho to the strongly deshielding -COOH group.
H-5	~7.9	dd	1H	Ortho to the strongly deshielding -SO ₂ CH ₃ group and meta to -COOH.
H-6	~8.1	d	1H	Sandwiched between the -COOH and -Br groups.
-SO ₂ CH ₃	~3.4	s	3H	A sharp singlet, as these protons have no adjacent proton neighbors.
-COOH	>12	br s	1H	Highly deshielded, acidic proton. Often exchanges with water in the solvent.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The ¹³C NMR spectrum will confirm the number of unique carbon environments. Due to the lack of symmetry, all 8 carbons are expected to be unique.

Carbon(s)	Predicted δ (ppm)	Rationale
-COOH	~166	Carbonyl carbon, highly deshielded.
C-4 (-SO ₂ CH ₃)	~145	Aromatic carbon attached to the strongly electron-withdrawing sulfonyl group.
C-1 (-COOH)	~135	Aromatic carbon attached to the carboxylic acid.
C-3 (-Br)	~120	Aromatic carbon attached to bromine (ipso-carbon).
C-2, C-5, C-6	125-140	Remaining aromatic carbons, with specific shifts determined by their position relative to all three substituents.
-SO ₂ CH ₃	~43	Aliphatic carbon of the methyl group.

X-Ray Crystallography: The Gold Standard

Objective: To obtain an unambiguous, three-dimensional model of the molecule's structure in the solid state, providing definitive proof of atom connectivity, bond lengths, and bond angles.

[\[12\]](#)[\[13\]](#)

Experimental Protocol: Single-Crystal X-Ray Diffraction

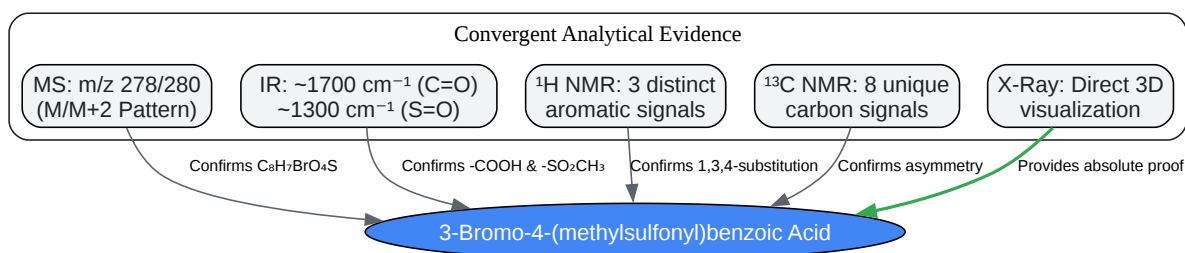
- **Crystal Growth:** High-quality single crystals are grown from a suitable solvent system (e.g., slow evaporation from an ethanol/water mixture).
- **Data Collection:** A selected crystal is mounted and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.[\[13\]](#)
- **Structure Solution & Refinement:** The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is fitted to this map and

refined to yield the final crystal structure.

The resulting crystallographic data would provide indisputable confirmation of the 1,3,4-substitution pattern on the benzoic acid core.[14]

Integrated Data Analysis: A Self-Validating Conclusion

The power of this multi-technique approach lies in the convergence of all data points to support a single, consistent structure.



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Caption: Convergence of multi-technique data for structure confirmation.

By systematically applying this workflow, the structure of **3-Bromo-4-(methylsulfonyl)benzoic acid** is not merely suggested but is rigorously proven. Each technique provides a layer of evidence that validates the others, fulfilling the highest standards of scientific integrity and providing absolute confidence in the material's identity for all subsequent research and development applications.

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